N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4OS/c16-10-7-4-8-11-12(10)17-15(22-11)18-14-20-19-13(21-14)9-5-2-1-3-6-9/h1-8H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIVGXFDCUKMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzothiazole moiety with an oxadiazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Benzothiazole Ring : This can be achieved by cyclization reactions involving 4-fluoroaniline and appropriate thioketones or isothiocyanates.
- Synthesis of the Oxadiazole Ring : The oxadiazole can be formed through condensation reactions involving hydrazines and carbonyl compounds.
Anticancer Properties
Research indicates that compounds with the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Flow cytometry assays indicate that treatment with this compound leads to increased levels of pro-apoptotic markers such as p53 and caspase activation .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated significant induction of apoptosis and cell cycle arrest at the G0-G1 phase .
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine to maximize yield and purity?
- Methodological Answer : Synthesis optimization typically involves reaction condition adjustments (e.g., temperature, solvent polarity, and reaction time). For oxadiazole derivatives, cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives is common. Key steps include:
- Monitoring reaction progress via thin-layer chromatography (TLC) to identify intermediates and byproducts .
- Purification using column chromatography or recrystallization with solvents like ethanol or methanol to enhance purity .
- Yield optimization by controlling stoichiometric ratios of precursors (e.g., benzothiazole and oxadiazole moieties) and avoiding excessive heating to prevent decomposition .
Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the fluorine atom in the benzothiazole ring produces distinct splitting patterns in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₁₅H₁₀FN₅OS) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=N (oxadiazole ring, ~1600 cm⁻¹) and C-F (benzothiazole, ~1100 cm⁻¹) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH stability : Oxadiazoles are prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability assays using HPLC at varying pH levels (e.g., phosphate buffers) are recommended to assess degradation kinetics .
- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can determine decomposition temperatures. For storage, maintain temperatures below 25°C in inert atmospheres .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, conflicting antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm potency thresholds. Discrepancies may indicate off-target effects or assay interference (e.g., fluorescence quenching in enzymatic assays) .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine derivatives) to identify trends in substituent-dependent activity .
Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate structural non-planarity and intermolecular interactions?
- Methodological Answer :
- Crystallization : Grow crystals via vapor diffusion (e.g., methanol/water mixtures) to obtain diffraction-quality samples .
- Refinement tools : Use SHELXL for structure refinement. Dihedral angles between benzothiazole and oxadiazole rings (e.g., ~15–40°) reveal non-planarity, impacting π-π stacking and solubility .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize crystal packing, which correlates with solid-state stability .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like VEGFR2 or acetylcholinesterase (AChE). Focus on substituent effects (e.g., fluorophenyl vs. methoxyphenyl) .
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometries and calculates electrostatic potential maps to rationalize reactivity .
- Pharmacophore modeling : Highlight critical features (e.g., hydrogen bond acceptors in the oxadiazole ring) for activity against neurodegenerative targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
